

Application Notes and Protocols: Immobilization of Enzymes Using NTA-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nitrilotriacetic Acid	
Cat. No.:	B1678958	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The immobilization of enzymes onto solid supports is a critical technique in various biotechnological and pharmaceutical applications. It enhances enzyme stability, allows for their reuse, and simplifies downstream processing.[1][2][3] One of the most effective and widely used methods for oriented immobilization of recombinant enzymes is through the interaction of a polyhistidine tag (His-tag) on the enzyme with a surface functionalized with **nitrilotriacetic acid** (NTA) chelated with a divalent metal ion, typically nickel (Ni²⁺).[4][5] This non-covalent, yet high-affinity interaction ensures that the enzyme is attached in a specific orientation, which is crucial for maintaining its catalytic activity.[1][4]

These application notes provide an overview of the applications, detailed experimental protocols, and key performance data for the immobilization of His-tagged enzymes on NTA-functionalized surfaces.

Application Notes

The use of NTA-functionalized surfaces for enzyme immobilization has found broad utility across several fields:

• Drug Metabolism Studies: Immobilized drug-metabolizing enzymes, such as cytochrome P-450, are used to synthesize and study drug metabolites.[6] This approach offers increased



stability of the enzymes and simplifies the purification of the resulting metabolites.[6]

- High-Throughput Screening: In drug discovery, enzymes immobilized on microplates or sensor chips can be used for high-throughput screening of potential inhibitors or modulators.
 The stable and oriented immobilization ensures reliable and reproducible results.
- Biocatalysis: In industrial processes, immobilized enzymes act as robust biocatalysts for the synthesis of fine chemicals, pharmaceuticals, and biofuels.[3][7] The ability to easily separate the enzyme from the product stream is a significant advantage.[3]
- Biosensors: NTA-functionalized surfaces are integral to the development of biosensors for diagnostics and environmental monitoring.[8] The specific binding of His-tagged enzymes allows for the sensitive detection of target analytes.[4]

Data Presentation: Performance of Immobilized Enzymes

The efficiency of enzyme immobilization and the performance of the immobilized enzyme can be quantified in several ways. The following tables summarize key performance metrics.

Table 1: Binding Capacity of NTA-Functionalized Surfaces for His-Tagged Enzymes

Surface Type	Enzyme	Binding Capacity	Reference
Ni-NTA Modified Glass	His-tagged GFP	32 ng/mm²	[4]
Ni-NTA Resin	28 kDa 6xHis-tagged protein	≤ 60 mg/mL of resin	[9]
NTA-functionalized Magnetic Nanoparticles	His-tagged GDO	~85% immobilization efficiency	[10]

Table 2: Stability of Immobilized Enzymes



Enzyme	Immobilization Method	Stability Metric	Reference
His-tagged GDO	Ni-NTA Magnetic Nanoparticles	Retained >60% activity after 30 days at -20°C	[10]
Free GDO	In solution	Complete loss of activity after 10 days at -20°C	[10]
His-tagged Alcohol Dehydrogenase	Ni-NTA Resin	Stable for >300 repeated measurement cycles	[11]

Experimental Protocols

Here we provide detailed protocols for the preparation of NTA-functionalized surfaces and the subsequent immobilization of His-tagged enzymes.

Protocol 1: Preparation and Activation of NTA-Functionalized Surfaces

This protocol describes the activation of a commercially available NTA-functionalized surface (e.g., sensor chip, microplate, or resin) with Ni²⁺ ions.

Materials:

- NTA-functionalized surface
- Nickel (II) chloride (NiCl₂) solution (0.5 mM in deionized water)
- EDTA solution (350 mM, pH 8.3)
- Running/Binding Buffer (e.g., PBS, pH 7.4)

Procedure:



- Surface Conditioning: Condition the NTA surface by injecting or incubating with the EDTA solution for at least 60 seconds to strip any existing metal ions.[12]
- Washing: Wash the surface thoroughly with the running/binding buffer to remove the EDTA.
- Nickel Charging: Inject or incubate the surface with the 0.5 mM NiCl₂ solution for 60 seconds to charge the NTA groups with nickel ions.[12]
- Final Wash: Perform an extra wash with the running/binding buffer to remove any unbound nickel ions.[12] The surface is now activated and ready for enzyme immobilization.

Protocol 2: Immobilization of a His-Tagged Enzyme

This protocol details the steps for immobilizing a purified His-tagged enzyme onto the activated Ni-NTA surface.

Materials:

- Activated Ni-NTA surface (from Protocol 1)
- Purified His-tagged enzyme in running/binding buffer (concentration typically 5-50 μg/mL)[12]
- Wash Buffer (Running/binding buffer, optionally with a low concentration of imidazole, e.g.,
 15-25 mM, to reduce non-specific binding)[13]
- Elution Buffer (Running/binding buffer with a high concentration of imidazole, e.g., 200-250 mM)[14][15]

Procedure:

- Enzyme Loading: Inject or incubate the solution of the His-tagged enzyme over the activated Ni-NTA surface. The contact time can be varied to control the amount of immobilized enzyme.[12]
- Incubation: Allow the enzyme to bind to the surface for a sufficient amount of time (typically 5-15 minutes).



- Washing: Wash the surface with the wash buffer to remove any unbound or non-specifically bound enzyme.
- Confirmation of Immobilization (Optional): The amount of immobilized enzyme can be quantified using techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or by measuring the depletion of the enzyme from the solution using a protein assay.
- Elution/Regeneration (for reusable surfaces): To remove the immobilized enzyme and regenerate the surface, inject or incubate with the elution buffer.[12] The surface can then be re-activated following Protocol 1.

Protocol 3: Activity Assay of Immobilized Enzyme

This protocol provides a general framework for assessing the catalytic activity of the immobilized enzyme. The specific substrate and detection method will depend on the enzyme being studied.

Materials:

- Immobilized enzyme on the NTA-functionalized surface
- Substrate solution (specific to the enzyme)
- Reaction Buffer (optimal for enzyme activity)
- Detection reagents and instrument (e.g., spectrophotometer, fluorometer)

Procedure:

- Equilibration: Equilibrate the immobilized enzyme surface with the reaction buffer.
- Initiate Reaction: Introduce the substrate solution to the surface to start the enzymatic reaction.
- Monitor Product Formation: Monitor the formation of the product over time. This can be done
 in real-time if the product has a detectable signal (e.g., colorimetric or fluorescent) or by
 taking aliquots of the reaction mixture at different time points and analyzing them.

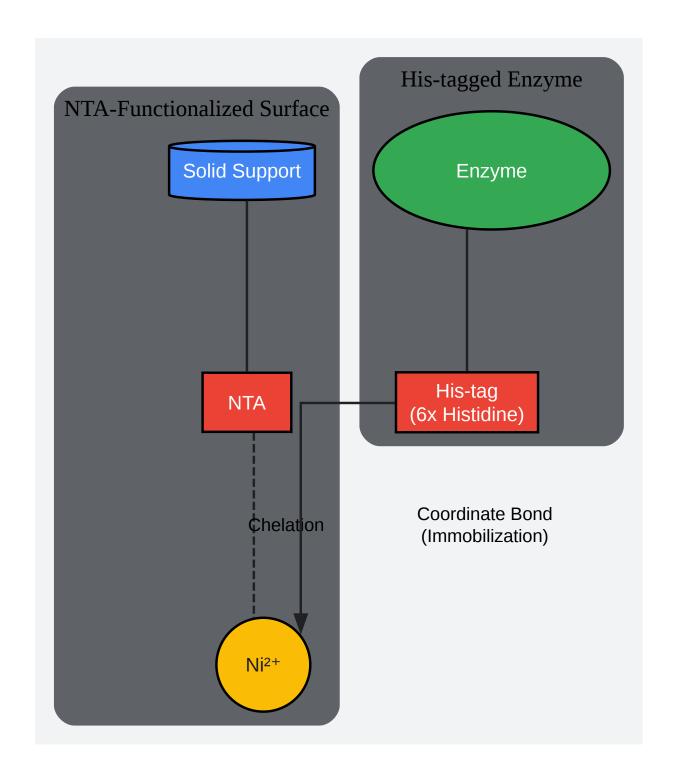


- Calculate Specific Activity: Determine the initial reaction rate and calculate the specific
 activity of the immobilized enzyme (e.g., in units of product formed per minute per mg of
 immobilized enzyme).
- Control Experiments: Perform control experiments with a bare activated surface (no enzyme)
 to account for any non-enzymatic substrate conversion. Also, compare the activity with the
 same amount of free enzyme in solution to determine the effect of immobilization on activity.

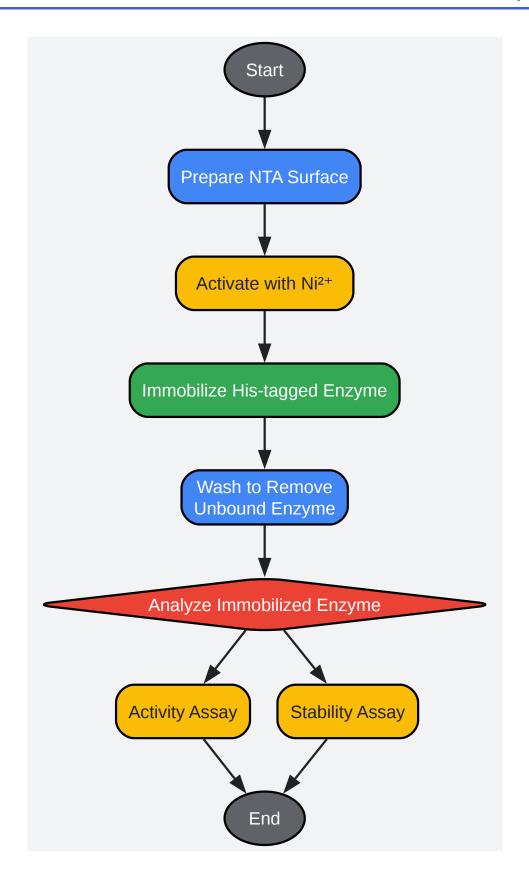
Visualizations

Diagram 1: Principle of His-tag Mediated Enzyme Immobilization

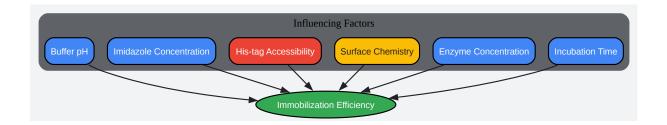












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- To cite this document: BenchChem. [Application Notes and Protocols: Immobilization of Enzymes Using NTA-Functionalized Surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678958#immobilization-of-enzymes-using-nta-functionalized-surfaces]

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